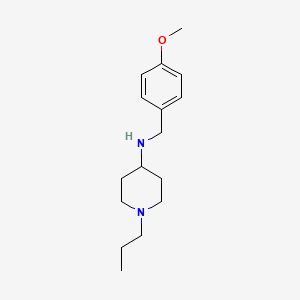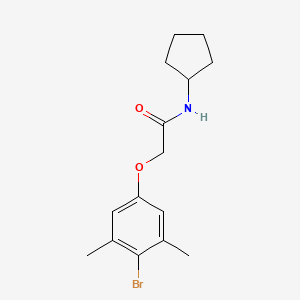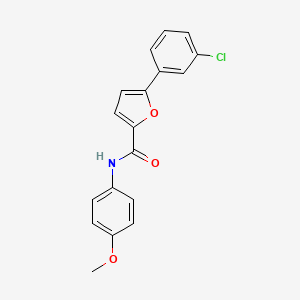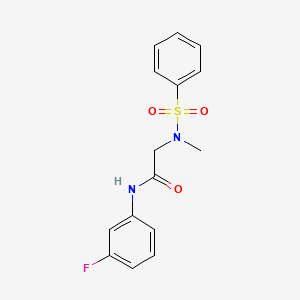
N-(4-methoxybenzyl)-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1-propyl-4-piperidinamine, also known as MPBP, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of piperidine and has been used in scientific research to study its psychoactive effects on the central nervous system.
Mécanisme D'action
N-(4-methoxybenzyl)-1-propyl-4-piperidinamine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to a range of psychoactive effects, including euphoria, increased energy, and improved cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a similar pharmacological profile to other dopamine reuptake inhibitors, such as cocaine and methylphenidate. This suggests that it may have similar effects on the brain and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its psychoactive effects can also be a limitation, as it can be difficult to separate the effects of the drug from the effects of the dopamine system being studied.
Orientations Futures
There are several future directions for the study of N-(4-methoxybenzyl)-1-propyl-4-piperidinamine. One area of research could be the development of new drugs based on the structure of this compound that have improved pharmacological properties. Another direction could be the study of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound in animal models of neurological disorders could provide insight into the role of the dopamine system in these disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in scientific research to study its psychoactive effects on the central nervous system. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system, but its psychoactive effects can also be a limitation. Future research on this compound could lead to the development of new drugs and a better understanding of the role of the dopamine system in neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-1-propyl-4-piperidinamine involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with 1-propylpiperidine, followed by the reduction of the intermediate product with lithium aluminum hydride. The final product is then purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-1-propyl-4-piperidinamine has been used in scientific research to study its psychoactive effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential tool for studying the dopamine system and its role in various neurological disorders.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-10-18-11-8-15(9-12-18)17-13-14-4-6-16(19-2)7-5-14/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGKCIFISPMLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)



![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)

![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)